molecular formula C9H12BrNO2 B1339684 Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 110814-85-2

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1339684
CAS RN: 110814-85-2
M. Wt: 246.1 g/mol
InChI Key: XDHPXBCAMKOXLD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2 . It is a member of pyrroles . This compound is used in the synthesis of various compounds, including azomethines (Schiff bases) .


Synthesis Analysis

The synthesis of similar compounds often starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate can be represented by the InChI code: 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.1 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis of Advanced Multifunctional Compounds

The compound is used in the synthesis of advanced multifunctional compounds . It is meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .

Anti-Corrosion Applications

The compound has shown significant anti-corrosion potential . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .

Antimicrobial Applications

The compound has demonstrated antimicrobial prowess against a spectrum of bacterial and fungal pathogens . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Applications

The compound has antioxidant properties . The antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark, was found to have an IC 50 value of 113.964±0.076 µg/ml .

Mass Spectral Analysis

The mass spectral analysis is an essential technique to not only confirm the molecular weight of a synthesized compound but also to infer potential fragmentation patterns that can provide invaluable structural insights .

Biological Activities

2,5-Dimethylpyrrole compounds, which include “Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate”, are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular .

Safety and Hazards

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, mist, spray, and contact with skin and eyes .

Future Directions

Given the wide range of biological activities exhibited by compounds with similar structures, Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate could be a promising scaffold for drug discovery research . Further studies are needed to clearly understand its mechanism of action and to explore its potential applications in pharmaceuticals .

properties

IUPAC Name

ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHPXBCAMKOXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate

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